3-Amino-4-butyramido-5-methylbenzoic acid
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Overview
Description
Benzoic acid, 3-amino-5-methyl-4-[(1-oxobutyl)amino]- is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a methyl group, and an oxobutylamino group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-amino-5-methyl-4-[(1-oxobutyl)amino]- typically involves multi-step organic reactions. One common method includes the acylation of 3-amino-5-methylbenzoic acid with butyryl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-amino-5-methyl-4-[(1-oxobutyl)amino]- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxobutyl group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Benzoic acid, 3-amino-5-methyl-4-[(1-oxobutyl)amino]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of Benzoic acid, 3-amino-5-methyl-4-[(1-oxobutyl)amino]- involves its interaction with specific molecular targets. The amino and oxobutyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylbenzoic acid: Lacks the oxobutyl group, making it less versatile in reactions.
4-Aminobenzoic acid: Different substitution pattern, leading to distinct chemical properties.
5-Amino-3-methylisoxazole-4-carboxylic acid: Contains an isoxazole ring, offering different biological activities
Uniqueness
Benzoic acid, 3-amino-5-methyl-4-[(1-oxobutyl)amino]- stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.
Properties
CAS No. |
884330-16-9 |
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Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-amino-4-(butanoylamino)-5-methylbenzoic acid |
InChI |
InChI=1S/C12H16N2O3/c1-3-4-10(15)14-11-7(2)5-8(12(16)17)6-9(11)13/h5-6H,3-4,13H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
AVLBZYYTOCUXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1C)C(=O)O)N |
Origin of Product |
United States |
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